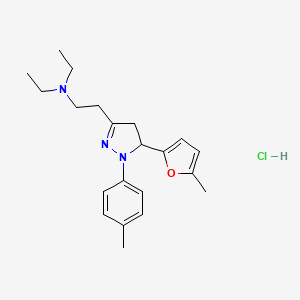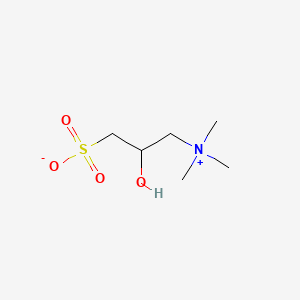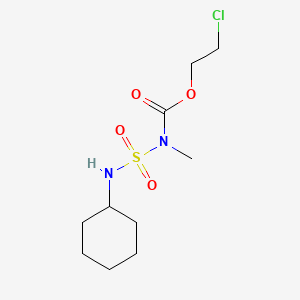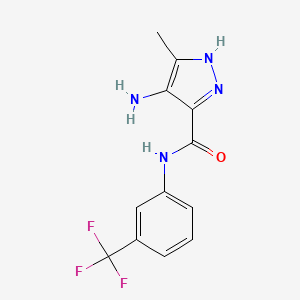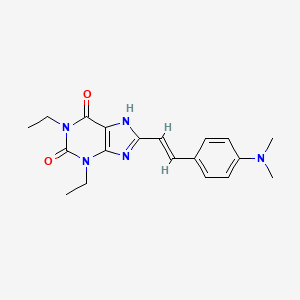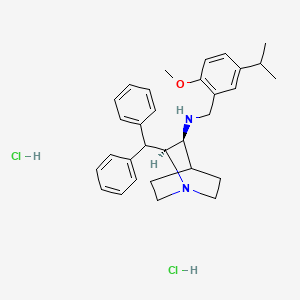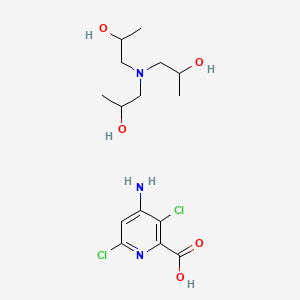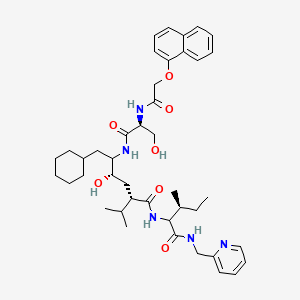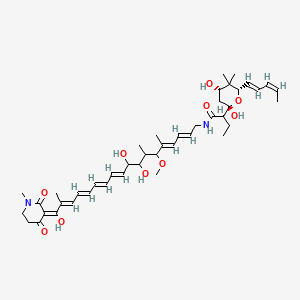
Kirrothricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kirrothricin is an antibiotic compound isolated from the cultures of Streptomyces ramocissimus and Streptomyces cinnamomeus. This compound is known for its unique structure, which includes a 4-hydroxy-5,6-dihydro-2-pyridone moiety .
Méthodes De Préparation
Kirrothricin is produced through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves a combination of polyketide synthases and non-ribosomal peptide synthetases . The fermentation process typically includes the following steps:
Cultivation: cultures are grown in a nutrient-rich medium.
Fermentation: The cultures are fermented under controlled conditions to produce this compound.
Isolation and Purification: The antibiotic is extracted from the culture medium and purified using techniques such as chromatography.
Analyse Des Réactions Chimiques
Kirrothricin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and pyridone moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Kirrothricin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study polyketide and peptide synthesis.
Biology: It is used to investigate the mechanisms of antibiotic resistance and protein synthesis inhibition.
Medicine: this compound has potential therapeutic applications due to its antibacterial properties.
Industry: It is used in the development of new antibiotics and as a tool in biotechnological research.
Mécanisme D'action
Kirrothricin exerts its effects by targeting the elongation factor Tu (EF-Tu) in prokaryotes. It binds to EF-Tu and inhibits its function, thereby blocking protein synthesis. This mechanism is similar to that of other elfamycins, but this compound has unique structural features that contribute to its specific binding and activity .
Comparaison Avec Des Composés Similaires
Kirrothricin is similar to other elfamycins such as kirromycin, pulvomycin, and aurodox. it differs in its specific structural features, such as the absence of a central tetrahydrofuran ring and the presence of a 4-hydroxy-5,6-dihydro-2-pyridone moiety
Similar Compounds
- Kirromycin
- Pulvomycin
- Aurodox
- Heneicomycin
- Efrotomycin
Propriétés
Numéro CAS |
79190-00-4 |
|---|---|
Formule moléculaire |
C44H64N2O10 |
Poids moléculaire |
781.0 g/mol |
Nom IUPAC |
2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide |
InChI |
InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1 |
Clé InChI |
SUMCRDMQIVHXRY-XRAYCMFKSA-N |
SMILES isomérique |
CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O |
SMILES canonique |
CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


